molecular formula C27H23ClN4O2S B2599883 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189956-84-0

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2599883
CAS No.: 1189956-84-0
M. Wt: 503.02
InChI Key: UXIWRDBLWAOHBO-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, a heterocyclic compound that is a structural element of many natural compounds, including alkaloids and neurotransmitters . It also contains a pyrimidine ring, which is a key component of several important biomolecules like DNA and RNA.


Synthesis Analysis

The synthesis of such a compound would likely involve multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a more complex molecule . MCRs are often used in the synthesis of complex molecules like this one because they are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Discovery of Clinical Candidates

The compound has been explored as part of the quest for effective acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors, highlighting its potential application in treating diseases related to ACAT-1 overexpression. For instance, the study led to the discovery of a clinical candidate with significant selectivity for human ACAT-1 over ACAT-2, suggesting its potential for treating conditions involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Agents

Further research into the compound's derivatives has shown promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating its potential as a basis for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-inflammatory and Antioxidant Activities

Derivatives of the compound have been synthesized and tested for their anti-inflammatory activities, with some showing moderate efficacy at certain dosages compared to standard treatments like indomethacin. This suggests a potential role in developing anti-inflammatory medications (Tozkoparan et al., 1999). Additionally, these derivatives have demonstrated considerable antioxidant activities, potentially offering a new avenue for developing antioxidant agents (Gopi & Dhanaraju, 2020).

Antitumor Evaluation

The antitumor activity of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives against human breast adenocarcinoma cell lines has been evaluated, with some derivatives showing mild to moderate activity. This opens up possibilities for its use in cancer treatment strategies (El-Morsy et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many indole derivatives have biological activity and can interact with various receptors in the body .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2S/c1-17-10-11-23-21(12-17)25-26(27(34)31(16-29-25)14-18-6-3-4-9-22(18)28)32(23)15-24(33)30-19-7-5-8-20(13-19)35-2/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIWRDBLWAOHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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